Cas no 448230-49-7 (ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate)

ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate
- Z27169228
- ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate
- AKOS000811394
- ethyl 4-(4-fluorophenyl)-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
- Oprea1_404041
- F1142-0342
- 448230-49-7
-
- インチ: 1S/C29H21FN2O3S/c1-2-35-29(34)26-23(18-12-14-20(30)15-13-18)17-36-28(26)32-27(33)22-16-25(19-8-4-3-5-9-19)31-24-11-7-6-10-21(22)24/h3-17H,2H2,1H3,(H,32,33)
- InChIKey: SXSRTFLNFFSSFL-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(=CC=2)F)C(C(=O)OCC)=C1NC(C1C=C(C2C=CC=CC=2)N=C2C=CC=CC=12)=O
計算された属性
- 精确分子量: 496.12569187g/mol
- 同位素质量: 496.12569187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 36
- 回転可能化学結合数: 7
- 複雑さ: 755
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.5Ų
- XLogP3: 7.2
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1142-0342-5mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-20μmol |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-75mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-1mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-40mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-25mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-2μmol |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-50mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-15mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1142-0342-20mg |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate |
448230-49-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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S. Ahmed Chem. Commun., 2009, 6421-6423
ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylateに関する追加情報
Professional Introduction to Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate (CAS No. 448230-49-7)
Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate, identified by its CAS number 448230-49-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development.
The molecular structure of this compound is characterized by a thiophene core, which is a heterocyclic aromatic ring system containing sulfur. The presence of a carboxylate ester group at the 3-position and an amide linkage to a 2-phenylquinoline moiety at the 2-position contributes to its unique chemical and biological properties. The introduction of a 4-fluorophenyl group at the 4-position further enhances its pharmacological potential by influencing electronic distribution and metabolic stability.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from thiophene derivatives due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The specific arrangement of functional groups in ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate suggests that it may interact with various biological targets, thereby offering potential therapeutic benefits.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. For instance, the quinoline moiety is well-documented for its role in medicinal chemistry, particularly in the development of antimalarial and anticancer drugs. By incorporating this moiety into the thiophene framework, researchers aim to leverage its known pharmacological properties while introducing novel structural features that may enhance efficacy and reduce side effects.
The fluorine atom in the 4-fluorophenyl group is another key feature that contributes to the compound's potential biological activity. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic pathways and improve binding affinity. In ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate, the fluorine atom may enhance interactions with biological targets by increasing lipophilicity or altering electronic properties.
Recent studies have highlighted the importance of thiophene derivatives in drug discovery. These studies have demonstrated that thiophenes can serve as versatile scaffolds for developing molecules with improved pharmacokinetic profiles. The amide linkage in ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for enzyme inhibition and receptor binding.
The carboxylate ester group at the 3-position of the thiophene ring adds another layer of complexity to this compound's structure. Ester groups are known to influence solubility, permeability, and metabolic stability, making them important considerations in drug design. In ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate, this group may contribute to the compound's overall bioavailability and pharmacological activity.
In conclusion, ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate (CAS No. 448230-49-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for developing new therapeutic agents. As research continues to uncover new applications for thiophene derivatives, compounds like this one are likely to play an increasingly important role in drug discovery and development.
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